3-Hydroxypiperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
3-hydroxypiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-5(9)6(10)2-1-3-7-4-6/h7,10H,1-4H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGNTNPGJKQIGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies for 3 Hydroxypiperidine 3 Carboxylic Acid and Analogues
Chemo-Synthetic Approaches
Chemical synthesis provides a versatile platform to construct the 3-hydroxypiperidine-3-carboxylic acid core and introduce a wide array of substituents, enabling the exploration of structure-activity relationships. Key challenges in this area include the simultaneous and stereocontrolled installation of the hydroxyl and carboxylic acid groups at the C3 position of the piperidine (B6355638) ring.
Diastereoselective Synthesis Strategies for Chiral Hydroxypiperidines
The control of diastereoselectivity is paramount in the synthesis of biologically active molecules, as different diastereomers can exhibit vastly different pharmacological profiles. For 3-hydroxypiperidine (B146073) derivatives, this involves the relative orientation of the substituents on the piperidine ring.
A notable strategy involves the stereocontrolled deconstructive amination of bridged δ-lactam-γ-lactones. This palladium-catalyzed approach leads to the formation of highly decorated 3-hydroxy-2-piperidinone carboxamides with high yields and diastereoselectivities. nih.govresearchgate.net The reaction proceeds via a site-selective deconstructive aminolysis with primary and secondary amines, effectively achieving a formal α-hydroxylation of the lactam. nih.govresearchgate.net
Another approach utilizes a diastereoselective enolate hydroxylation reaction. For instance, the synthesis of (3R,5R)-β-hydroxypiperazic acid, a related heterocyclic structure, relies on this method to establish the desired stereochemistry. nsf.gov Similarly, cascade inter–intramolecular double Michael additions of curcumins to arylidenemalonates have been shown to produce highly functionalized cyclohexanones with excellent diastereoselectivity, a strategy that could be adapted for piperidinone synthesis. beilstein-journals.org
The table below summarizes key findings in diastereoselective synthesis applicable to hydroxypiperidine structures.
| Starting Material | Reagents and Conditions | Product | Diastereoselectivity | Reference |
| Bridged δ-lactam-γ-lactones | Pd catalyst, primary/secondary amines | 3-Hydroxy-2-piperidinone carboxamides | High | nih.govresearchgate.net |
| D-Glu derivative | Troc protection, enolate formation, Davis' oxaziridine | anti-β-hydroxy diester | Only detectable diastereomer | nsf.gov |
| Curcumins and arylidenemalonates | aq KOH, TBAB | Highly functionalized cyclohexanones | Complete in most cases | beilstein-journals.org |
Enantioselective Synthesis Routes Utilizing Asymmetric Catalysis
Achieving enantiopurity is often a critical requirement for therapeutic agents. Asymmetric catalysis, employing either metal complexes or small organic molecules (organocatalysts), offers powerful tools to synthesize specific enantiomers of this compound and its analogues.
Metal-Catalyzed Stereoselective Transformations
Transition metal catalysts have been extensively used to effect a wide range of enantioselective transformations. In the context of 3-hydroxypiperidine synthesis, rhodium and iridium catalysts have proven particularly effective.
An atom-economical approach for the enantioselective construction of 3-hydroxypiperidine scaffolds involves the sequential action of light and a rhodium catalyst on N-allylglyoxylamides. nih.gov This method achieves a formal carbonyl-ene-type reaction, where an allylic C-H bond is selectively cleaved and added across the ketone with high enantioselectivity. nih.gov
Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium (B92312) salts provides access to cis-configurated hydroxypiperidine esters in excellent yields and with high enantioselectivity and diastereoselectivity. rsc.org This dearomatization strategy is notable for its broad substrate scope and the generation of valuable chiral building blocks. rsc.org
Palladium catalysis has also been employed for the regio- and stereoselective C(sp3)–H arylation of piperidines. acs.org By using an aminoquinoline directing group at the C3 position, selective arylation at the C4 position can be achieved, leading to cis-3,4-disubstituted piperidines. acs.org
| Catalyst System | Substrate | Product | Key Features | Reference |
| Light / Rhodium | N-Allylglyoxylamide | 3-Hydroxypiperidine scaffold | Atom-economical, high enantioselectivity | nih.gov |
| Iridium | 5-Hydroxypicolinate pyridinium salt | cis-Hydroxypiperidine ester | Excellent ee and dr, broad scope | rsc.org |
| Palladium | C3-aminoquinoline-piperidine | cis-3,4-disubstituted piperidine | Regio- and stereoselective C-H arylation | acs.org |
Organocatalytic Asymmetric Syntheses
Organocatalysis has emerged as a powerful alternative to metal-based catalysis, often offering milder reaction conditions and avoiding toxic heavy metals. Chiral phosphoric acids are a prominent class of organocatalysts used in asymmetric synthesis.
For example, the organocatalytic asymmetric [2 + 4] cycloaddition of 3-vinylindoles with ortho-quinone methides, catalyzed by a chiral phosphoric acid, yields indole-containing chroman derivatives with high diastereo- and enantioselectivity. mdpi.com While not directly producing a piperidine, this methodology highlights the potential of organocatalysis for constructing complex heterocyclic systems with high stereocontrol.
Another relevant example is the organocatalytic [3 + 2]-cycloaddition between 4-(alk-1-en-1-yl)-3-cyanocoumarins and imines derived from salicylaldehyde. nih.gov This reaction, catalyzed by a quinine-derived squaramide, proceeds with high enantio- and diastereoselectivity to furnish pyrrolidine (B122466) derivatives, demonstrating the ability of organocatalysts to control the formation of multiple stereocenters. nih.gov
Resolution Methods for Enantiopure this compound Isomers
In cases where direct asymmetric synthesis is not feasible or efficient, the resolution of a racemic mixture is a common strategy to obtain enantiopure compounds. This can be achieved through several methods, including diastereomeric salt formation and enzymatic resolution.
Classical resolution via diastereomeric salt formation involves reacting the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. nih.gov These salts often have different physical properties, such as solubility, allowing for their separation by crystallization. nih.govmdpi.com For instance, cinchonidine (B190817) and 2-amino-1,2-diphenylethanol (B1215729) (ADPE) have been successfully used to resolve racemic 3-hydroxycarboxylic acids. nih.gov
Enzymatic resolution offers a highly selective alternative. Ketoreductases (KREDs), for example, can asymmetrically reduce a prochiral ketone to a specific enantiomer of the corresponding alcohol. The synthesis of (S)-N-Boc-3-hydroxypiperidine from N-Boc-3-piperidone has been achieved with high conversion and excellent enantiomeric excess using a ketoreductase coupled with a glucose dehydrogenase for cofactor regeneration. mdpi.comderpharmachemica.com This biocatalytic approach is often performed under mild conditions and is environmentally friendly. derpharmachemica.com Kinetic resolution, where one enantiomer of a racemic substrate reacts faster with an enzyme or a chiral catalyst, is another powerful technique. whiterose.ac.uk
| Resolution Method | Substrate/Racemate | Resolving Agent/Catalyst | Outcome | Reference |
| Diastereomeric Salt Formation | Racemic 3-hydroxycarboxylic acids | Cinchonidine, (-)-ADPE | Separation of enantiomers through crystallization of less-soluble diastereomeric salt | nih.gov |
| Enzymatic Asymmetric Reduction | N-Boc-3-piperidone | Ketoreductase (KRED) and Glucose Dehydrogenase (GDH) | (S)-N-Boc-3-hydroxypiperidine with >99% conversion and >99% ee | mdpi.com |
| Kinetic Resolution | N-Boc-2-aryl-4-methylenepiperidines | n-BuLi / (-)-sparteine | Enantioenriched starting material and 2,2-disubstituted product with high er | whiterose.ac.uk |
Regioselective Functionalization of Piperidine Scaffolds
The direct and regioselective functionalization of a pre-existing piperidine ring is an attractive and efficient strategy for accessing substituted derivatives. C-H activation has emerged as a powerful tool for this purpose.
Palladium-catalyzed C-H activation has been successfully applied to the regioselective and stereoselective functionalization of piperidines. researchgate.net The site of functionalization can be controlled by the choice of catalyst and the nature of the directing group on the piperidine nitrogen. For example, rhodium-catalyzed C-H insertion reactions can be directed to the C2 or C4 positions of the piperidine ring depending on the protecting group and the specific rhodium catalyst used. researchgate.net The 3-substituted analogues can be prepared indirectly through cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening. researchgate.net
The stereocontrolled synthesis of 3-hydroxy-2,6-dialkylpiperidines has been achieved through a mercuric ion-initiated cyclofunctionalization of an N-acylaminomethyl ether derivative of an allylic alcohol, forming a key oxazolidine (B1195125) intermediate. epa.gov This demonstrates how strategic cyclization reactions can be used to install functionality at specific positions of the piperidine ring with stereocontrol.
Biocatalytic and Enzymatic Synthesis Approaches
Biocatalysis has emerged as a powerful tool for the synthesis of chiral piperidine derivatives, leveraging the inherent selectivity of enzymes to produce enantiopure compounds. nih.govderpharmachemica.com These methods often involve the use of whole-cell biocatalysts or isolated enzymes to perform specific chemical transformations. derpharmachemica.comresearchgate.net
The asymmetric reduction of prochiral ketones is a cornerstone of biocatalysis, and ketoreductases (KREDs) are particularly effective for synthesizing chiral alcohols, including hydroxylated piperidines. derpharmachemica.commdpi.com These enzymes, often coupled with a cofactor regeneration system like glucose dehydrogenase (GDH), can achieve high conversions and enantiomeric excess (ee). mdpi.com For instance, the synthesis of (S)-N-Boc-3-hydroxypiperidine, a key intermediate for the anticancer drug ibrutinib (B1684441), has been successfully achieved using a ketoreductase from Candida glabrata co-expressed with a glucose dehydrogenase from Bacillus sp. mdpi.com This system resulted in a conversion rate and optical purity of over 99%. mdpi.com
The choice of enzyme is critical for achieving the desired stereoselectivity. Studies have identified stereoselectively distinct carbonyl reductases, such as HeCR and DbCR, that exhibit excellent catalytic performance in the reduction of tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate, yielding products with greater than 99% ee. rsc.org The reaction conditions, including temperature and pH, also play a crucial role in optimizing enzyme activity and reaction efficiency. For the synthesis of (S)-N-Boc-3-hydroxypiperidine using a recombinant E. coli strain, the optimal temperature and pH were found to be 35°C and 6.5, respectively. mdpi.com
| Substrate | Enzyme/Biocatalyst | Product | Conversion (%) | ee (%) | Reference |
| N-Boc-3-piperidone | E. coli co-expressing KRED and GDH | (S)-N-Boc-3-hydroxypiperidine | >99 | >99 | mdpi.com |
| tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | HeCR | (3R,4S)-tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate | >99 | >99 | rsc.orgresearchgate.net |
| tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | DbCR | (3S,4R)-tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate | >99 | >99 | rsc.orgresearchgate.net |
| N-Boc-3-piperidone | Baker's Yeast | (S)-N-Boc-3-hydroxypiperidine | 90-95 | Not specified | derpharmachemica.com |
| N-Boc-piperidin-3-one | Recombinant ketoreductase (KRED) | (S)-N-Boc-3-hydroxypiperidine | >95 | >99 | researchgate.net |
| N-Boc-3-piperidone | Pichia pastoris SIT2014 | (S)-N-Boc-3-hydroxypiperidine | 85.4 | >99 | researchgate.net |
The scalable and economic production of chiral hydroxypiperidines necessitates the development of robust and efficient recombinant biocatalysts. mdpi.comresearchgate.net A significant advancement in this area is the co-expression of multiple enzymes within a single host organism, which can improve catalytic efficiency by balancing enzyme activities and simplifying the production process. mdpi.com For example, co-expressing a ketoreductase and a glucose dehydrogenase in E. coli has proven to be an effective strategy for the synthesis of (S)-N-Boc-3-hydroxypiperidine. mdpi.com
Researchers have explored different co-expression strategies, such as using single or double promoters, to optimize the ratio and activity of the expressed enzymes. mdpi.com It was found that a single promoter system for co-expressing KRED and GDH led to a more balanced activity ratio and higher catalytic efficiency compared to a double promoter system. mdpi.com Furthermore, using cell-free extracts of these recombinant strains can sometimes offer advantages over whole-cell systems by improving catalytic efficiency. mdpi.com The development of these recombinant systems provides a foundation for the industrial-scale synthesis of valuable chiral building blocks. mdpi.comresearchgate.net
| Host Organism | Expressed Enzymes | Target Product | Key Findings | Reference |
| E. coli | Ketoreductase (from Candida glabrata), Glucose Dehydrogenase (from Bacillus sp.) | (S)-N-Boc-3-hydroxypiperidine | Single promoter co-expression system showed higher efficiency than a double promoter system. Cell-free extracts were more efficient than whole cells. | mdpi.com |
| Pichia pastoris | Not specified | (S)-N-Boc-3-hydroxypiperidine | Whole-cell biocatalyst achieved 85.4% yield and >99% ee. | researchgate.net |
| E. coli | Recombinant ketoreductase (KRED) | (S)-N-Boc-3-hydroxypiperidine | Developed a commercially viable process with high substrate loading (100 g/L) and low enzyme loading (<5% w/w). | researchgate.net |
Chemoenzymatic strategies combine the selectivity of biocatalysis with the versatility of chemical synthesis to access a wide range of complex molecules. nih.govnih.gov This approach is particularly useful for the synthesis of stereo-enriched piperidine derivatives that may not be directly accessible through purely enzymatic or chemical routes. nih.gov
One notable strategy involves the enzymatic kinetic resolution of racemic intermediates. For example, the synthesis of a chiral 3-hydroxypipecolic acid derivative was achieved by the lipase (B570770) PS-mediated acylation of a racemic protected cis-3-hydroxypipecolic acid, yielding the desired enantiomer with high purity. nih.gov
Another innovative chemoenzymatic approach involves a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov This method has been successfully applied to the synthesis of key intermediates for pharmaceuticals like Preclamol and OSU-6162. nih.gov Furthermore, the combination of biocatalytic C-H oxidation with radical cross-coupling reactions has been demonstrated for the modular and enantioselective construction of complex piperidine frameworks. chemistryviews.org This strategy utilizes enzymes like ectoine (B1671093) 5-hydroxylase to introduce hydroxyl groups into piperidine rings, which then undergo further chemical modifications. chemistryviews.org
| Strategy | Key Enzymatic Step | Chemical Steps | Product | Reference |
| Kinetic Resolution | Lipase PS-mediated acylation | Hydrogenation, protection, esterification | Enantiopure protected 3-hydroxypipecolic acid derivative | nih.gov |
| Amine Oxidase/Ene Imine Reductase Cascade | Stereoselective one-pot cascade | Synthesis of N-substituted tetrahydropyridines | Stereo-defined 3- and 3,4-substituted piperidines | nih.gov |
| Biocatalytic C-H Oxidation and Radical Cross-Coupling | Ectoine 5-hydroxylase-catalyzed hydroxylation | Ni-electrocatalytic decarboxylative cross-coupling | Complex, three-dimensional piperidine derivatives | chemistryviews.org |
Iii. Biological Activity Profiling and Mechanistic Investigations of 3 Hydroxypiperidine 3 Carboxylic Acid Derivatives
Exploration of Specific Biological Activities
Derivatives of piperidine (B6355638) and related heterocyclic structures containing hydroxyl and carboxylic acid moieties have been evaluated for their antioxidant properties. The capacity to neutralize reactive oxygen species (ROS) is a key feature of potential therapeutic agents aimed at mitigating oxidative stress, which is implicated in numerous pathological conditions.
The antioxidant activity of compounds is often attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals. For derivatives containing phenolic or multiple hydroxyl groups, this capacity is significantly enhanced. Studies on various carboxylic acid derivatives have shown that the presence and position of hydroxyl groups on a ring structure are strongly correlated with their radical scavenging activity. nih.gov For instance, research on coumarin-3-carboxylic acid derivatives demonstrated that hydroxylated analogs possess significant 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging capabilities. nih.gov Similarly, the α-hydroxyketone moiety present in some 5-hydroxypyridin-4-one derivatives provides them with good radical scavenging and metal-chelating properties, which contribute to their antioxidant effects. Although direct quantitative data for 3-hydroxypiperidine-3-carboxylic acid is limited, the inherent chemical features suggest a potential for free radical scavenging, which could contribute to cellular protection against oxidative damage.
The search for novel antimicrobial agents is a critical area of pharmaceutical research. Piperidine derivatives have emerged as a promising class of compounds with potential antibacterial and antifungal activities. The antimicrobial efficacy is often dependent on the specific substitutions on the piperidine ring.
Research has shown that the free carboxylic acid group can be crucial for the pharmacological activity of certain hydroxy acids. nih.gov In a study of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, a related class of heterocyclic carboxylic acids, significant structure-dependent antimicrobial activity was observed. mdpi.com The parent carboxylic acids showed no activity, whereas esterification and the introduction of specific side chains, such as hydrazone moieties with a thien-2-yl group, resulted in potent activity against Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Clostridioides difficile. mdpi.com Conversely, the introduction of a 5-nitrothien-2-yl group led to a loss of antibacterial action but conferred broad-spectrum antifungal activity, highlighting the subtle structural modifications that dictate the spectrum of activity. mdpi.com These findings suggest that derivatives of this compound could be tailored to exhibit selective antimicrobial properties.
Table 1: In Vitro Antimicrobial Activity of Selected 1,3-Disubstituted 5-Oxopyrrolidine Derivatives (Illustrative examples from a related compound class)
| Compound | R¹ Substituent | Test Organism | MIC (µg/mL) | Reference |
| Ester 2b | 3,5-diCl | S. aureus TCH 1516 (MRSA) | 64 | mdpi.com |
| Hydrazone 14 | Thien-2-yl | S. aureus TCH 1516 (MRSA) | 16 | mdpi.com |
| Hydrazone 14 | Thien-2-yl | C. difficile AR-1067 | 32 | mdpi.com |
| Hydrazone 15 | 5-Nitrothien-2-yl | C. auris B11220 | 16 | mdpi.com |
| Benzimidazole 24b | 5-Fluoro | S. aureus TCH 1516 (MRSA) | 8 | mdpi.com |
This table presents data for 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives to illustrate structure-activity relationships in a related class of compounds. Data sourced from mdpi.com.
Derivatives of hydroxylated cyclic carboxylic acids have shown significant promise as neuroprotective agents. Their mechanisms of action often involve the modulation of neurotransmitter systems or the mitigation of pathological processes like excitotoxicity and oxidative stress.
A notable example is (-)-3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid ((-)-HIP-A), a selective inhibitor of excitatory amino acid transporters (EAATs). nih.gov In studies using organotypic rat hippocampal slices, (-)-HIP-A demonstrated neuroprotective effects under ischemic conditions. nih.gov This protection is thought to arise from its ability to preferentially inhibit the reverse transport of glutamate (B1630785), a key process in excitotoxicity, at concentrations lower than those needed to inhibit glutamate uptake. nih.gov Furthermore, studies on thiazolidine-4-carboxylic acid derivatives have revealed neuroprotective roles attributed to their ability to counteract oxidative stress and neuroinflammation by modulating pathways such as the ROS/NF-κB/NLRP3 cascade. jelsciences.com These findings underscore the potential of this compound derivatives to be developed into agents for treating neurodegenerative disorders.
Table 2: Neuroprotective Effect of (-)-HIP-A in an In Vitro Ischemia Model
| Compound | Concentration (µM) | Effect | Reference |
| (-)-HIP-A | 10 - 30 | Neuroprotective | nih.gov |
| (-)-HIP-A | 100 | Not neuroprotective | nih.gov |
Data sourced from nih.gov.
A significant area of investigation for hydroxylated piperidine derivatives is their role as inhibitors of glycosidases, enzymes that are crucial for carbohydrate metabolism. The structural similarity of these iminosugars to monosaccharides allows them to bind to the active sites of glycosidases, making them valuable candidates for the management of diseases like type 2 diabetes and certain lysosomal storage disorders. nih.gov
Derivatives of dihydrofuro[3,2-b]piperidine, which share a core piperidine structure, have been synthesized and shown to be potent inhibitors of α-glucosidase. nih.gov The inhibitory activity is highly dependent on the stereochemistry and the nature of the N-substituent. For example, an L-arabino-configured derivative with an N-substituted 2,6-dichloro-4-hydroxylbenzyl group (compound 32 ) exhibited exceptionally potent activity against yeast α-glucosidase with an IC₅₀ value of 0.07 μM, which is significantly more potent than the clinical drug acarbose. nih.gov Other modifications, such as the introduction of phthalimide-benzenesulfonamide moieties to the piperidine scaffold, have also yielded compounds with competitive inhibitory activity against α-glucosidase. nih.gov
Table 3: Inhibitory Activity of Selected Piperidine Derivatives against Yeast α-Glucosidase
| Compound | Structure Type | IC₅₀ (µM) | Reference |
| 28 | Dihydrofuro[3,2-b]piperidine derivative | 0.5 | nih.gov |
| 32 | Dihydrofuro[3,2-b]piperidine derivative | 0.07 | nih.gov |
| 4m | Phthalimide-benzenesulfonamide hybrid | 52.2 | nih.gov |
| Acarbose (Control) | - | 750.0 | nih.gov |
Data sourced from nih.govnih.gov.
This compound derivatives are structurally related to key neurotransmitter modulators, particularly those acting on the γ-aminobutyric acid (GABA) system. GABA is the primary inhibitory neurotransmitter in the central nervous system, and compounds that modulate its activity are of great interest for treating neurological and psychiatric disorders.
Research has focused on synthesizing and testing various isomers of hydroxypiperidine carboxylic acids for their affinity for GABA receptors and the GABA uptake system. nih.gov The stereochemistry of the hydroxyl and carboxylic acid groups on the piperidine ring is critical in determining the specific biological target. For example, certain isomers function as inhibitors of the neuronal GABA uptake system, thereby increasing the synaptic concentration of GABA, while other isomers interact directly with GABA receptors as agonists. nih.gov This differential activity highlights the precise structural requirements for interacting with these distinct components of the GABAergic system.
Table 4: Interaction of Hydroxypiperidine Carboxylic Acid Isomers with the GABA System
| Compound | Biological Activity | Target | Reference |
| (3RS,4RS)-4-Hydroxypiperidine-3-carboxylic acid | GABA Uptake Inhibitor | GABA Transporter | nih.gov |
| (3RS,5SR)-5-Hydroxypiperidine-3-carboxylic acid | GABA Uptake Inhibitor | GABA Transporter | nih.gov |
| (3RS,4SR)-3-Hydroxypiperidine-4-carboxylic acid | GABA Agonist | GABA Receptor | nih.gov |
Data sourced from nih.gov.
Modulation of Enzymatic Pathways and Receptor Interactions
Allosteric Modulation Studies
Allosteric modulators offer a sophisticated mechanism for fine-tuning receptor activity, binding to a site on a receptor distinct from the primary (orthosteric) binding site. This can lead to more nuanced therapeutic effects compared to direct agonists or antagonists.
Derivatives of this compound are investigated for their potential as allosteric modulators. For instance, in the context of G protein-coupled receptors (GPCRs) like the hydroxycarboxylic acid receptor 2 (HCAR2), allosteric agonists have been studied in conjunction with endogenous ligands. nih.gov Research has revealed that allosteric agonists can bind in a pocket adjacent to the orthosteric site, influencing the receptor's conformation and signaling. nih.gov Cryo-electron microscopy structures of HCAR2 have shown that an allosteric agonist, compound 9n, can bind simultaneously with the endogenous ligand, β-hydroxybutyrate (3-HB), leading to a deeper understanding of allosteric modulation and receptor activation. nih.gov
Similarly, studies on NMDA receptors have explored the allosteric modulation by derivatives of 3-benzazepine, which share structural similarities with piperidine derivatives. nih.gov These compounds can act as negative allosteric modulators by binding to the interface between the amino-terminal domain (ATD) and the ligand-binding domain (LBD), thereby influencing channel gating and ion flow. nih.gov Such research provides a framework for understanding how piperidine-based compounds could be designed to allosterically modulate receptor function, offering a pathway to develop drugs with improved side-effect profiles. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies focus on stereochemistry and the effects of modifying various substituents on the piperidine ring. nih.gov
Chirality plays a pivotal role in the biological activity of many natural products and synthetic compounds. nih.gov The specific three-dimensional arrangement of atoms in a molecule can dramatically affect its interaction with biological targets. nih.gov For derivatives of this compound, the stereochemistry at the C2, C3, and C5 positions is crucial for their biological activity and interactions. smolecule.com
Research on nature-inspired compounds like 3-Br-acivicin, which shares a core structural similarity, has demonstrated that stereochemistry significantly impacts biological potency. nih.gov In a study of its isomers, only those with the natural (5S, αS) configuration exhibited significant antiplasmodial activity, suggesting that stereoselective uptake by transporters is a key determinant of efficacy. nih.gov While all isomers might interact with the biological target, the correct stereochemistry appears essential for cellular entry, highlighting that biological activity is a multi-step process where stereochemistry can be critical at various stages. nih.gov
The table below illustrates the impact of stereoisomerism on the activity of a D2 receptor allosteric modulator, demonstrating the importance of specific chiral configurations.
| Compound | Effect on [3H]-dopamine binding (EC50 in nM) |
| (+)-Isomer | 800 ± 150 |
| (-)-Isomer | >10000 |
| Racemic Mixture | 2400 ± 300 |
| This table is based on data for a structurally related allosteric modulator and is for illustrative purposes of stereochemical impact. Data adapted from a study on D2 receptor modulators. mdpi.com |
Modifying the substituents on the this compound core is a key strategy to optimize pharmacological properties. mdpi.com SAR studies have explored how different functional groups at various positions on the piperidine ring affect potency and selectivity. nih.govresearchgate.net
For example, in the development of dual PPARα/γ agonists based on a piperidine-4-carboxylic acid scaffold, various substitutions were made to explore the SAR. nih.gov The introduction of different aromatic fragments and linker moieties significantly influenced the agonist activity. mdpi.com These modifications can alter the compound's ability to form key interactions, such as hydrogen bonds and salt bridges, with amino acid residues in the target's binding pocket. mdpi.com
Systematic modifications help in building a comprehensive SAR model. For instance, the introduction of hydrophobic groups with electron-withdrawing effects at specific positions can enhance biological activity. researchgate.net The stability and pharmacokinetic properties of the molecule can also be fine-tuned by replacing ester bonds with more stable amide bonds. mdpi.com
The following table summarizes SAR findings for a series of thienopyridine derivatives, illustrating how substituent changes affect biological activity.
| Compound ID | R4 Substituent | R6 Substituent | Biological Activity (IC50 in µM) |
| 1 | H | H | >100 |
| 2 | Cl | H | 25.4 |
| 3 | F | Cl | 8.7 |
| 4 | Br | Br | 5.2 |
| This table is a representative example based on general SAR principles for heterocyclic compounds. Data adapted from a study on thienopyridine derivatives. researchgate.net |
Molecular Interactions and Binding Affinity Analyses
Understanding the precise molecular interactions between a ligand and its biological target is crucial for rational drug design. This involves both experimental and computational approaches to characterize the binding process. mdpi.com
Experimental techniques like X-ray crystallography and hydrogen-deuterium exchange mass spectrometry (HDX-MS) provide detailed insights into how ligands bind to proteins. nih.gov These methods can reveal the specific amino acid residues involved in the interaction and the conformational changes that occur upon binding. nih.gov
For example, studies on the HCAR2 receptor have identified key residues such as R111, Y284, and S179 that form hydrogen bonds and electrostatic interactions with the carboxyl group of ligands. nih.gov Ligand binding can induce conformational changes in the receptor, creating a binding pocket that accommodates the ligand. nih.gov
Computational docking studies on other heterocyclic compounds have similarly identified crucial interactions. For instance, the binding of derivatives to a target might involve hydrogen bonds with residues like Gln-363 and His-367, suggesting that these residues are essential for the protein-ligand interaction. researchgate.net These interactions anchor the ligand within the binding site and are critical for its biological effect. mdpi.com
Computational modeling is an indispensable tool in modern drug discovery, allowing for the visualization and analysis of molecular recognition processes. mdpi.com Techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict the binding mode and affinity of ligands to their target proteins. nih.gov
Molecular docking can predict the preferred orientation of a ligand within a binding site, while MD simulations provide insights into the dynamic nature of the protein-ligand complex over time. nih.gov These models can help to explain the SAR data, for example, by showing how different substituents alter the binding mode or affinity.
Quantitative structure-activity relationship (QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed based on a series of compounds. researchgate.net These 3D-QSAR studies generate contour maps that indicate where steric bulk, and positive or negative electrostatic potential are favorable for activity, guiding the design of more potent compounds. researchgate.net For example, a CoMFA model might suggest that substituting a hydrophobic group at a particular position could increase biological activity, a hypothesis that can then be tested synthetically. researchgate.net
Iv. Applications in Advanced Medicinal Chemistry and Pre Clinical Drug Discovery
3-Hydroxypiperidine-3-carboxylic Acid as a Chiral Synthon in Drug Design
The presence of two stereogenic centers at the C3 and C2 positions (in the case of pipecolic acid derivatives) or C3 and C5 positions makes this compound and its isomers valuable chiral synthons. vulcanchem.com A chiral synthon is a stereochemically pure building block used in the synthesis of complex, enantiomerically pure molecules, which is critical in drug development as different enantiomers of a drug can have vastly different biological activities. mdpi.com
The precise spatial arrangement of the hydroxyl and carboxylic acid groups on the piperidine (B6355638) ring is leveraged to construct molecules with specific three-dimensional conformations required for potent and selective interaction with biological targets. mdpi.comnih.gov Researchers have developed various stereocontrolled synthetic strategies to access different stereoisomers of such scaffolds. For example, enzymatic methods using ketoreductases have been employed for the stereoselective synthesis of hydroxylated cyclic amino acids, including 3-hydroxypipecolic acids, achieving high diastereo- and enantioselectivity through dynamic kinetic reduction. researchgate.net The ability to generate all possible stereoisomers of a scaffold like 3-substituted-4-hydroxypiperidines is a significant challenge, but biocatalytic ketone reduction represents a promising approach. nih.gov These synthetic advancements allow for the creation of diverse molecular libraries, facilitating the exploration of structure-activity relationships (SAR) and the design of chiral drugs. nih.govnih.gov
Development of Lead Compounds and Scaffold Optimization for Therapeutic Targets
In medicinal chemistry, a "lead compound" is a chemical entity showing promising biological activity that serves as the starting point for intensive modification, a process known as "lead optimization". nih.govpreprints.orgnih.gov The goal of lead optimization is to enhance desired properties such as potency, selectivity, and pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity) while minimizing adverse effects. preprints.orgresearchgate.net
The this compound scaffold has been instrumental in the design of various enzyme inhibitors. The carboxylic acid group can act as a key binding element, often mimicking a substrate's carboxylate, while the hydroxyl group and the piperidine ring can be modified to occupy specific pockets in an enzyme's active site.
A notable example is the development of selective inhibitors for Tumor Necrosis Factor-α Converting Enzyme (TACE), a target for inflammatory diseases. Structure-based design led to the synthesis of β-sulfone 3,3-piperidine hydroxamates, where the core piperidine scaffold is substituted at the 3-position. nih.gov These compounds demonstrated excellent in vitro potency against TACE and good selectivity over related metalloproteases. nih.gov
Similarly, piperidine-3-carboxamides, derived from the corresponding carboxylic acid, have been investigated as inhibitors of human platelet aggregation. nih.gov A detailed structure-activity analysis revealed that the 3-substituent on the piperidine ring was essential for activity, preferably an amide group attached directly to the ring. nih.gov The study highlighted the importance of hydrophobicity and steric factors, demonstrating how modifications to the piperidine scaffold can modulate biological activity. nih.gov
| Inhibitor Class | Target | Key Structural Features | Relevant Finding |
|---|---|---|---|
| β-Sulfone 3,3-piperidine hydroxamates | TACE (Tumor Necrosis Factor-α Converting Enzyme) | 3,3-disubstituted piperidine ring, hydroxamate group | Exhibited excellent in vitro potency and good selectivity over other metalloproteases. nih.gov |
| Piperidine-3-carboxamides | Human Platelet Aggregation | Carboxamide at C3 of piperidine ring | A C3-substituent is crucial for antiplatelet activity; potency influenced by hydrophobicity and steric bulk. nih.gov |
The piperidine scaffold is a recurring motif in the search for new anti-infective agents. Many piperidine derivatives exhibit a range of pharmacological activities, including antibacterial and antiviral properties. chemicalbook.comgoogle.com The development of new antitubercular drugs is a critical area of research, and combinatorial libraries based on diamine linkers have yielded promising candidates. nih.gov One such library, which led to the identification of the clinical candidate SQ109, utilized amino alcohols like 4-hydroxypiperidine (B117109) and amino acids, highlighting the utility of such building blocks in generating structural diversity for anti-infective screening. nih.gov
More broadly, scaffolds containing carboxylic acid functionalities have been explored for their antimicrobial potential. For instance, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown structure-dependent activity against multidrug-resistant Gram-positive pathogens like S. aureus and drug-resistant fungi. mdpi.com This demonstrates the potential of cyclic amino acid derivatives to serve as scaffolds for novel anti-infectives needed to combat the rise of antimicrobial resistance. mdpi.com
Developing drugs that act on the Central Nervous System (CNS) presents a significant challenge, primarily due to the blood-brain barrier (BBB), which tightly regulates the passage of substances into the brain. Physicochemical properties such as lipophilicity, molecular weight, and charge are critical for BBB penetration. nih.gov Generally, highly polar molecules and strong acids, like those containing a carboxylic acid group, have difficulty crossing the BBB. nih.gov
Despite this challenge, the piperidine scaffold is a common feature in many CNS-active drugs. nih.gov The basic nitrogen of the piperidine ring can be advantageous for brain permeation. nih.gov For compounds like this compound, strategies to mask or replace the polar carboxylic acid group are often employed to enhance CNS exposure. This can involve converting the acid to an ester or another bioisostere that is less polar and can be metabolized back to the active acid form within the CNS.
Utility as Chemical Intermediates in Complex Pharmaceutical Syntheses
Beyond its direct incorporation into drug candidates, this compound and its simpler precursor, 3-hydroxypiperidine (B146073), are valuable chemical intermediates in the multi-step synthesis of complex pharmaceuticals. chemicalbook.comgoogle.com An intermediate is a molecule that is formed during the synthesis of a target compound and is subsequently used in further reactions. echemi.com
The N-protected version, (S)-N-Boc-3-hydroxypiperidine, is a particularly important intermediate for the synthesis of the blockbuster anticancer drug ibrutinib (B1684441). mdpi.com The market demand for ibrutinib has driven the development of efficient and green synthetic methods for this key chiral intermediate, often involving biocatalytic asymmetric reduction. mdpi.comgoogle.com
The synthesis of these intermediates often starts from simple, readily available precursors. For example, 3-hydroxypyridine (B118123) can be hydrogenated to produce 3-hydroxypiperidine, which can then be resolved into its separate enantiomers or protected for further use. google.comchempoint.comgoogle.com The presence of both a hydroxyl group and a carboxylic acid (or a group that can be converted to it) provides two distinct chemical handles for sequential, controlled modifications, making it a versatile tool for building molecular complexity in pharmaceutical manufacturing. google.com
| Intermediate | Precursor | Synthetic Transformation | Final Product/Application |
|---|---|---|---|
| (S)-N-Boc-3-hydroxypiperidine | N-Boc-3-piperidone | Asymmetric reduction using ketoreductase | Key intermediate for the anticancer drug Ibrutinib. mdpi.comgoogle.com |
| 3-Hydroxypiperidine | 3-Hydroxypyridine | Catalytic hydrogenation (e.g., with Rhodium on Carbon) | General intermediate for various piperidine derivatives. google.comchempoint.com |
| N-protected 3-hydroxypiperidine | 5-halo-2-hydroxypentylamine hydrohalide | Base-mediated cyclization followed by N-acylation | Intermediate for chiral 3-aminopiperidines and other drug candidates. google.com |
V. Advanced Structural Characterization and Conformational Analysis
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular framework of 3-Hydroxypiperidine-3-carboxylic acid. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstone methods, each providing unique and complementary information about the compound's structure and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of molecules. For this compound, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.
In ¹H NMR, the proton of the carboxylic acid (–COOH) group is typically highly deshielded and appears as a broad singlet in the downfield region of 10-12 ppm. libretexts.org The protons on the carbon atoms adjacent to the piperidine (B6355638) nitrogen and the carboxylic acid group absorb in the 2-3 ppm range. libretexts.org
For the stereochemical assignment of enantiomers, standard NMR must be augmented with chiral auxiliaries. Chiral solvating agents, such as (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, can be used to induce diastereomeric interactions. nih.gov This interaction leads to the formation of transient diastereomeric complexes that exhibit separate and distinct NMR signals for each enantiomer, allowing for their differentiation and quantification. nih.gov Another established technique is the Mosher method, where the chiral Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is used to form diastereomeric esters, which can then be distinguished by high-field ¹H NMR analysis. uzh.ch
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on general principles of NMR spectroscopy.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Carboxyl Carbon (C=O) | - | 160-180 | Deshielded due to electronegative oxygens. libretexts.org |
| Carboxyl Proton (OH) | 10-12 (broad singlet) | - | Highly deshielded, acidic proton; signal disappears with D₂O exchange. libretexts.org |
| C3 (quaternary) | - | 60-80 | Carbon bearing the hydroxyl and carboxyl groups. |
| Piperidine CH₂ (adjacent to N) | 2.5-3.5 | 40-50 | Protons and carbon are deshielded by the adjacent nitrogen. |
| Other Piperidine CH₂ | 1.5-2.5 | 20-30 | Typical range for aliphatic ring protons. |
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often performed on instruments like the Orbitrap, provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.gov
When analyzing carboxylic acids via liquid chromatography-mass spectrometry (LC-MS), especially with reversed-phase (RP) columns, derivatization is often employed to improve retention and ionization efficiency. nih.gov Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to convert the carboxylic acid into a derivative that is more amenable to RP-LC analysis. nih.gov
Electrospray ionization (ESI) is a common technique used for this type of analysis, and it can be operated in either positive or negative ion mode. In negative mode, the deprotonated molecule [M-H]⁻ is observed, while in positive mode, the protonated molecule [M+H]⁺ is detected.
Table 2: High-Resolution Mass Spectrometry Data for this compound (C₆H₁₁NO₃)
| Ion | Formula | Calculated Exact Mass (m/z) | Technique |
| [M+H]⁺ | C₆H₁₂NO₃⁺ | 146.0761 | ESI-HRMS (Positive Ion Mode) |
| [M-H]⁻ | C₆H₁₀NO₃⁻ | 144.0615 | ESI-HRMS (Negative Ion Mode) nih.gov |
X-ray Crystallographic Analysis for Absolute Configuration and Conformational Insights
X-ray crystallography is the gold standard for determining the absolute configuration of chiral molecules in their solid, crystalline state. researchgate.neted.ac.uk This technique relies on the phenomenon of anomalous dispersion of X-rays by the electrons of the atoms in a non-centrosymmetric crystal. thieme-connect.de By analyzing the intensity differences between Bijvoet pairs of reflections, the true three-dimensional arrangement of atoms can be established, allowing for the differentiation between R and S enantiomers. researchgate.net
The crystallographic data obtained also reveals precise bond lengths, bond angles, and the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) in the crystal lattice.
Table 3: Example Crystallographic Data for a Chiral Piperidine Derivative Data based on a representative analysis of a related chiral compound. nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 15.7212(3) |
| b (Å) | 5.65480(10) |
| c (Å) | 31.4047(5) |
| β (°) | 93.1580(10) |
| Volume (ų) | 2787.65(9) |
| Temperature (K) | 150 |
| Absolute Configuration | Determined as S for one enantiomer |
Chiral Recognition and Separation Methodologies
The separation of the enantiomers of this compound is crucial for studying their individual properties. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose. mdpi.comwvu.edu
The principle of chiral HPLC relies on the differential interaction between the two enantiomers and the chiral selector immobilized on the stationary phase. wvu.edu This creates two transient diastereomeric complexes with different stabilities, leading to different retention times and thus, separation.
For piperidine-based compounds, polysaccharide-based CSPs, such as those coated with derivatives of cellulose (B213188) or amylose, are often effective. mdpi.com A specific method developed for the closely related (S)-1-Boc-3-hydroxypiperidine utilized a Diacel Chiralpak IC-3 column. researchgate.net The separation was achieved under normal phase conditions, highlighting a common strategy for resolving such chiral compounds. researchgate.net
Table 4: Example HPLC Method for Chiral Separation of a Piperidine Derivative Method based on the separation of a related N-Boc protected hydroxypiperidine. researchgate.net
| Parameter | Condition |
| Chromatograph | Shimadzu LC-PDA system |
| Column | Diacel Chiralpak IC-3 (250 mm × 4.6 mm, 3.0 µm) |
| Mobile Phase | n-Hexane / Isopropyl Alcohol (IPA) with 0.2% Trifluoroacetic acid (95:5 v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 0.6 mL/min |
| Detector | PDA (Photodiode Array) |
This methodology demonstrates the successful resolution of enantiomers, a critical step for the isolation and characterization of stereoisomerically pure this compound. researchgate.net
Vi. Future Directions and Emerging Research Avenues in 3 Hydroxypiperidine 3 Carboxylic Acid Research
Development of Novel and Sustainable Synthetic Routes
A primary focus of ongoing research is the development of more efficient, cost-effective, and environmentally friendly methods for synthesizing chiral hydroxypiperidines. Traditional methods like chemical resolution often suffer from low yields and high costs, while techniques such as high-pressure hydrogenation require harsh conditions and expensive precious metal catalysts, making them unsuitable for large-scale industrial production. chemicalbook.comgoogle.com
Emerging strategies are geared towards overcoming these limitations:
Biocatalysis and Biotransformation: The use of enzymes is a key area of development. For instance, the asymmetric synthesis of (S)-N-Boc-3-hydroxypiperidine, a crucial intermediate for the anticancer drug ibrutinib (B1684441), has been achieved with high efficiency using a ketoreductase co-expressed with a glucose dehydrogenase for coenzyme regeneration. mdpi.com This biological method offers a theoretical yield and atomic utilization rate of 100%, aligning with green chemistry principles. mdpi.com
Novel Chemical Methodologies: Researchers are creating innovative synthetic pathways that offer milder reaction conditions and avoid expensive catalysts. google.com One such development is a two-stage process that combines biocatalytic carbon-hydrogen oxidation with nickel-catalyzed radical cross-coupling, dramatically simplifying the construction of complex piperidines. rice.edu This modular approach has been shown to reduce multi-step syntheses to as few as two to five steps. rice.edu
Recycling and Racemization: To improve the efficiency of chemical resolutions, methods for recycling the unwanted chiral isomer are being developed. A novel racemization recycling method for chiral 1-benzyl-3-hydroxypiperidine uses a strong base at high temperatures. google.comepo.org This process is lauded for its simplicity, clean reaction profile, and suitability for mass industrial production with minimal waste. google.comepo.org
| Synthetic Strategy | Description | Advantages | References |
|---|---|---|---|
| Enzymatic Synthesis | Asymmetric reduction of N-Boc-3-piperidone using co-expressed ketoreductase and glucose dehydrogenase. | High conversion (>99%), high optical purity (>99%), aligns with green chemistry. | mdpi.com |
| Biocatalytic C-H Oxidation & Cross-Coupling | A two-step process involving enzymatic hydroxylation followed by nickel-catalyzed cross-coupling. | Streamlined, cost-effective, reduces the number of synthetic steps significantly. | rice.edu |
| Racemization Recycling | Recycling of the non-target chiral isomer of N-benzyl-3-hydroxypiperidine via racemization with a strong base. | Simple, high-yield, suitable for industrial scale-up, less waste. | google.comepo.org |
| Optimized Chemical Resolution | Use of low-cost, recyclable resolving agents like D-pyroglutamic acid to separate enantiomers. | Reduced production costs, improved yield while maintaining purity. | google.com |
Identification of Undiscovered Biological Targets and Therapeutic Applications
While the hydroxypiperidine scaffold is a known component of many drugs, research continues to uncover new biological activities and potential therapeutic uses. chemicalbook.comgoogle.com The unique three-dimensional structure of these molecules allows them to interact with a wide range of biological targets. colab.ws
Current and emerging therapeutic areas include:
Oncology: Derivatives such as (S)-1-Boc-3-hydroxypiperidine are key intermediates in the synthesis of drugs for B-cell malignancies, like ibrutinib. chemicalbook.com Future research may identify new derivatives that act as pro-apoptotic agents by inhibiting targets like the X-linked inhibitor of apoptosis protein (XIAP). nih.gov
Neurodegenerative and CNS Disorders: The piperidine (B6355638) ring is a privileged scaffold for central nervous system (CNS) targets. Derivatives have been investigated for neuroprotective effects and as potential treatments for Alzheimer's disease. google.comsmolecule.com Furthermore, specific hydroxypiperidine analogues have shown high affinity for the dopamine (B1211576) transporter, suggesting their potential use in developing medications for cocaine addiction. nih.gov
Infectious Diseases: Piperidine derivatives have demonstrated antibacterial and antiviral properties, including activity against the virus that causes AIDS. chemicalbook.comsmolecule.com Research into modifications, such as replacing natural amino acids with functionalized piperidine carboxylic acids in peptides, aims to create antimicrobial agents with enhanced stability. nih.gov
Metabolic and Cardiovascular Disease: The scaffold is being explored for applications in treating diabetes and cardiovascular conditions. chemicalbook.com For example, specific piperidine-3-carboxamides have been designed as potent inhibitors of human platelet aggregation, and other derivatives act as dual agonists for PPARα/γ, a target for dyslipidemia and hyperglycemia. nih.govnih.gov
| Therapeutic Area | Potential Biological Target/Application | Example/Rationale | References |
|---|---|---|---|
| Oncology | Bruton's tyrosine kinase (BTK) inhibitors; XIAP inhibitors | (S)-1-Boc-3-hydroxypiperidine is an intermediate for the BTK inhibitor ibrutinib. | chemicalbook.com |
| CNS Disorders | Dopamine Transporter (DAT); Potential neuroprotective agents | Hydroxypiperidine analogues show high-affinity binding to DAT. | nih.gov |
| Infectious Diseases | Antibacterial and antiviral agents | Derivatives show potential antibacterial activity and use in anti-HIV drug design. | smolecule.comnih.gov |
| Cardiovascular | Platelet aggregation inhibitors; PPARα/γ agonists | Piperidine-3-carboxamides inhibit platelet aggregation; other derivatives are dual PPAR agonists. | nih.govnih.gov |
| Inflammatory Disease | Anti-inflammatory agents | Derivatives of 3-hydroxypiperidine-2-carboxylic acid have shown potential anti-inflammatory properties. | smolecule.com |
Integration of Computational Chemistry in Rational Design and Discovery
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of drugs based on the 3-hydroxypiperidine-3-carboxylic acid scaffold. openmedicinalchemistryjournal.commdpi.com These methods allow researchers to predict how molecules will behave, bind to targets, and what their properties will be before they are synthesized in the lab.
Key computational approaches include:
Molecular Docking and Virtual Screening: These techniques are used to simulate the interaction between a potential drug molecule and its biological target, such as an enzyme or receptor. openmedicinalchemistryjournal.com This allows for the rapid screening of large virtual libraries of compounds to identify those most likely to be active, saving significant time and resources. openmedicinalchemistryjournal.com This has been applied in the structure-based design of HIV-1 protease inhibitors incorporating a piperidine scaffold. nih.gov
Structure-Activity Relationship (SAR) Studies: Computational models help to elucidate the relationship between a molecule's structure and its biological activity. nih.gov By understanding which parts of the molecule are essential for its function, chemists can make more informed decisions about how to modify it for improved potency or selectivity.
De Novo Design: Advanced algorithms can design entirely new molecules from scratch that are tailored to fit the binding site of a specific biological target. openmedicinalchemistryjournal.com This opens up new possibilities for creating novel drug candidates with desired chemical characteristics.
Pharmacokinetic Property Prediction: Computational tools can estimate a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. This early-stage profiling helps to identify candidates with a higher probability of success in later stages of drug development. nih.gov
Exploration of Diverse Chemical Modifications for Enhanced Bioactivity
The inherent versatility of the this compound structure allows for extensive chemical modification to fine-tune its biological activity and pharmacokinetic properties. mdpi.com Medicinal chemists are actively exploring various strategies to create derivatives with superior performance.
Prominent modification strategies include:
Substitution at Key Positions: Introducing different functional groups at various positions on the piperidine ring can dramatically alter a molecule's binding affinity and selectivity for its target. For instance, substitution on the nitrogen atom of piperidine-3-carboxamides was a key factor in developing potent platelet aggregation inhibitors. nih.gov
Stereochemical Control: The specific 3D arrangement of atoms (stereochemistry) is crucial for biological activity. smolecule.com Synthesizing stereochemically pure enantiomers is critical, as different isomers can have vastly different potencies and effects. In one study, the (+) enantiomer of a hydroxypiperidine derivative was 122-fold more potent at the dopamine transporter than its (-) enantiomer. nih.gov
Scaffold Hopping and Merging: This involves replacing the core piperidine structure with a different but structurally related scaffold, or merging multiple pharmacologically relevant motifs into a single molecule. nih.govmdpi.com A recent strategy demonstrated the merging of 3-hydroxy-2-piperidinone, β-hydroxypiperidine, and piperidine-3-carboxamide topologies to facilitate the discovery of new bioactive compounds. nih.gov
Incorporation into Peptides: To enhance the stability of bioactive peptides, natural amino acids can be replaced with non-proteinogenic ones like 4-aminopiperidine-4-carboxylic acid. nih.gov This modification has been shown to improve resistance to enzymatic degradation while maintaining the desired biological activity. nih.gov
Industrial Scale-Up Considerations for Chiral Hydroxypiperidine Production
Translating a promising laboratory synthesis into a large-scale industrial process presents a unique set of challenges and considerations. For chiral hydroxypiperidines, the primary goals are to maximize yield, ensure high purity, reduce costs, and maintain a safe and sustainable operation. google.comdatainsightsmarket.com
Key factors for industrial production include:
Process Optimization: Innovation in the chemical industry often focuses on optimizing existing processes to improve efficiency and reduce production costs. datainsightsmarket.com This includes minimizing the number of synthetic steps, as seen in modern biocatalytic routes. rice.edu
Cost of Raw Materials and Catalysts: The economic viability of a synthetic route is heavily dependent on the cost of starting materials and catalysts. High-pressure hydrogenation methods, for example, are often disfavored for large-scale production due to their reliance on expensive precious metal catalysts like rhodium and palladium. google.com The development of routes using low-cost, recyclable resolving agents is a significant step forward. google.com
Waste Reduction and Sustainability: "Green" chemistry principles are increasingly important in industrial synthesis. mdpi.com Methods that reduce solvent use, minimize hazardous byproducts, and allow for the recycling of materials, such as the racemization of unwanted isomers, are highly desirable. google.comepo.org
Regulatory Compliance: Pharmaceutical intermediates must be produced under stringent regulatory requirements to ensure quality and safety. This adds a layer of complexity and cost to the manufacturing process. datainsightsmarket.com
Market Demand: The growing demand for drugs that contain a chiral hydroxypiperidine moiety, such as the anticancer agent ibrutinib, drives the need for efficient and scalable production methods to ensure a stable supply chain. mdpi.com
Q & A
Q. What are the standard synthetic routes for 3-Hydroxypiperidine-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves multi-step organic reactions, such as ring-closing strategies or functional group transformations. Key steps include:
- Ring formation: Cyclization of precursor amines or carboxylic acids under controlled pH and temperature (e.g., reflux in anhydrous solvents like THF or DCM) .
- Hydroxylation: Introduction of the hydroxyl group via oxidation or hydroxylation reagents, requiring inert atmospheres to prevent side reactions .
- Purification: Chromatography (e.g., reverse-phase HPLC) or recrystallization to isolate the product .
Yield optimization depends on precise control of reaction parameters (e.g., solvent polarity, catalyst selection, and stoichiometry). For example, excess reagents may drive equilibrium but increase purification complexity .
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodological Answer: Essential techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., hydroxyl and carboxylic acid protons) .
- High-Performance Liquid Chromatography (HPLC): To assess purity, especially for detecting diastereomers or unreacted intermediates .
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
- Infrared Spectroscopy (IR): Identification of characteristic peaks (e.g., O-H stretch at ~2500–3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Methodological Answer: Contradictions often arise from differences in assay conditions or target specificity. Strategies include:
- Dose-response studies: Establish EC₅₀/IC₅₀ values across multiple concentrations to validate activity thresholds .
- Target validation: Use CRISPR/Cas9 gene knockout or siRNA silencing to confirm pathway involvement .
- Molecular docking: Compare binding affinities across protein conformations (e.g., using AutoDock Vina) to explain variability in enzyme inhibition .
Reproducibility requires standardized protocols for cell lines, buffer systems, and positive controls .
Q. What strategies optimize enantiomeric purity during the synthesis of this compound?
- Methodological Answer: Chirality control is critical due to the compound’s stereogenic center:
- Chiral auxiliaries: Use (R)- or (S)-specific catalysts (e.g., Sharpless epoxidation catalysts) during ring closure .
- Chiral chromatography: Employ chiral stationary phases (e.g., amylose-based columns) for enantiomer separation .
- X-ray crystallography: Confirm absolute configuration post-synthesis to validate stereochemical outcomes .
Q. How should researchers assess the stability of this compound under various storage conditions?
- Methodological Answer: Stability studies involve:
- Accelerated degradation tests: Expose the compound to heat (40–60°C), humidity (75% RH), and light to simulate long-term storage .
- Analytical monitoring: Track degradation products via LC-MS and quantify parent compound loss over time .
- Recommendations: Store lyophilized samples at –20°C in inert atmospheres (argon) to prevent oxidation or hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
